molecular formula C7H12O3 B6155659 methyl 3-cyclopropyl-2-hydroxypropanoate CAS No. 1598962-96-9

methyl 3-cyclopropyl-2-hydroxypropanoate

Cat. No.: B6155659
CAS No.: 1598962-96-9
M. Wt: 144.17 g/mol
InChI Key: VXLNSAWLGBKTEO-UHFFFAOYSA-N
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Description

Methyl 3-cyclopropyl-2-hydroxypropanoate is a chemical compound with the molecular formula C7H12O3 and a molecular weight of 144.2 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of methyl 3-cyclopropyl-2-hydroxypropanoate typically involves the etherification of hydriodic acid, followed by a series of reactions to introduce the cyclopropyl and hydroxy groups . The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods may include continuous flow reactors and advanced purification techniques to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-cyclopropyl-2-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 3-cyclopropyl-2-hydroxypropanoate has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which methyl 3-cyclopropyl-2-hydroxypropanoate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical outcomes, depending on the context of its use. The compound’s unique structure allows it to engage in specific binding interactions and catalytic processes .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-hydroxypropanoate: A related compound with similar functional groups but lacking the cyclopropyl group.

    Cyclopropylcarbinol: Contains the cyclopropyl group but differs in other functional groups.

Uniqueness

Methyl 3-cyclopropyl-2-hydroxypropanoate is unique due to the presence of both the cyclopropyl and hydroxy groups, which confer distinct chemical and biological properties. This combination of functional groups allows for a wide range of applications and interactions that are not possible with similar compounds .

Properties

IUPAC Name

methyl 3-cyclopropyl-2-hydroxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-10-7(9)6(8)4-5-2-3-5/h5-6,8H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXLNSAWLGBKTEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1CC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1598962-96-9
Record name methyl 3-cyclopropyl-2-hydroxypropanoate
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